2-Bromo-6-chlorobenzyl bromide CAS number
2-Bromo-6-chlorobenzyl bromide CAS number
An In-depth Technical Guide to 2-Bromo-6-chlorobenzyl bromide (CAS: 75002-98-1) for Advanced Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-chlorobenzyl bromide (CAS No. 75002-98-1), a trifunctionalized aromatic building block with significant potential in advanced organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core properties, synthesis, chemical reactivity, and potential applications. By synthesizing information from established chemical principles and data on analogous structures, this guide offers mechanistic insights, detailed experimental protocols, and predictive analytical data to facilitate its effective use in the laboratory. Emphasis is placed on the strategic application of this intermediate in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction and Core Properties
2-Bromo-6-chlorobenzyl bromide is a halogenated aromatic compound distinguished by three distinct reactive sites: a benzylic bromide, an aromatic bromine, and an aromatic chlorine. This unique arrangement makes it a highly versatile intermediate for introducing a 2-bromo-6-chlorobenzyl moiety into target molecules or for sequential, site-selective functionalization through nucleophilic substitution and cross-coupling reactions. Its structural complexity offers a platform for building sophisticated molecular frameworks, particularly in the synthesis of pharmaceutical intermediates and novel organic materials.
The primary identifier for this compound is its CAS number: 75002-98-1.[1][2]
Caption: Chemical structure of 2-Bromo-6-chlorobenzyl bromide.
Table 1: Physicochemical Properties of 2-Bromo-6-chlorobenzyl bromide
| Property | Value | Source(s) |
| CAS Number | 75002-98-1 | [1][2] |
| Molecular Formula | C₇H₅Br₂Cl | [1][3] |
| Molecular Weight | 284.38 g/mol | [1][4] |
| IUPAC Name | 1-bromo-2-(bromomethyl)-3-chlorobenzene | [3] |
| Synonyms | 6-chloro-alpha,2-dibromotoluene | [3] |
| Physical Form | Solid | [3] |
| Purity | Typically offered at ≥95% | [3] |
| InChI Key | AHZWBOMWAKYLIS-UHFFFAOYSA-N | [3] |
| SMILES | BrCC1=C(Br)C=CC=C1Cl | [2] |
Synthesis and Mechanistic Insights
The most direct and widely adopted method for synthesizing 2-Bromo-6-chlorobenzyl bromide is through the radical bromination of the benzylic methyl group of 2-bromo-6-chlorotoluene. This transformation, a variant of the Wohl-Ziegler reaction, selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[5][6]
Core Causality: The stability of the benzylic radical is the cornerstone of this synthetic strategy. The unpaired electron can delocalize into the π-system of the aromatic ring, significantly lowering the activation energy for hydrogen abstraction from the benzylic carbon compared to other positions.[7] N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine (Br₂) through its reaction with trace amounts of HBr, which suppresses competitive electrophilic aromatic substitution (ring bromination).[8]
Caption: Synthetic workflow for 2-Bromo-6-chlorobenzyl bromide.
Detailed Experimental Protocol: Benzylic Bromination
This protocol is a representative procedure based on established methods for benzylic bromination.[9]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-6-chlorotoluene (1.0 eq.). Dissolve the starting material in a dry, non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.0-1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN). Rationale: Using a slight excess of NBS ensures complete consumption of the starting material, but a large excess should be avoided to minimize over-bromination.[9]
-
Initiation and Reaction: Heat the mixture to reflux. If using photochemical initiation, irradiate the flask with a UV or high-intensity incandescent lamp. Monitor the reaction progress by TLC or GC until the starting material is consumed. The reaction is typically complete within a few hours.[9]
-
Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash the filter cake with a small amount of the reaction solvent.
-
Purification: Combine the filtrates and wash sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude 2-Bromo-6-chlorobenzyl bromide by recrystallization or column chromatography on silica gel to obtain the final product.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Bromo-6-chlorobenzyl bromide stems from its three distinct reactive handles.
-
Benzylic Bromide: This is the most reactive site. The C-Br bond at the benzylic position is highly susceptible to nucleophilic substitution (both Sₙ1 and Sₙ2 pathways) due to the stability of the resulting benzylic carbocation intermediate and the good leaving group ability of the bromide ion.[10] This allows for the facile introduction of a wide range of oxygen, nitrogen, and carbon-based nucleophiles.[10]
-
Aromatic Halogens (Br and Cl): The bromine and chlorine atoms on the aromatic ring are less reactive towards nucleophilic aromatic substitution but are ideal handles for transition metal-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for potential site-selective functionalization. This enables the construction of complex biaryl structures or the introduction of amine, alkyne, and other functionalities via Suzuki, Buchwald-Hartwig, and Sonogashira couplings, respectively.[11]
While specific applications for 2-Bromo-6-chlorobenzyl bromide are not extensively documented, its structural analogue, 2-Bromo-6-chlorobenzaldehyde, is a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for treating B-cell malignancies.[12][13] It is plausible that 2-Bromo-6-chlorobenzyl bromide could serve a similar role, acting as a versatile scaffold for building novel therapeutic agents.
Caption: Logical workflow for sequential functionalization.
Spectroscopic and Analytical Characterization
Specific, publicly available spectra for 2-Bromo-6-chlorobenzyl bromide are limited. However, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds such as 2-chlorobenzyl bromide and 2-bromobenzyl bromide.[14][15]
Table 2: Predicted Spectroscopic Data for 2-Bromo-6-chlorobenzyl bromide
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic region (δ ≈ 7.0-7.6 ppm): Three signals corresponding to the aromatic protons, exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. - Benzylic region (δ ≈ 4.5-4.8 ppm): A singlet corresponding to the two protons of the CH₂Br group. |
| ¹³C NMR | - Aromatic region (δ ≈ 120-140 ppm): Six distinct signals for the aromatic carbons. - Benzylic region (δ ≈ 30-35 ppm): One signal for the benzylic carbon (CH₂Br). |
| IR Spectroscopy | - C-H stretching (aromatic): ~3050-3100 cm⁻¹ - C-H stretching (aliphatic): ~2920-2960 cm⁻¹ - C=C stretching (aromatic): ~1450-1600 cm⁻¹ - C-Br stretching: ~550-650 cm⁻¹ - C-Cl stretching: ~680-840 cm⁻¹ |
| Mass Spectrometry | A complex molecular ion (M⁺) cluster due to the isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The most prominent peaks would correspond to the various isotopic combinations, centered around m/z 282, 284, 286, and 288. |
Safety, Handling, and Storage
Hazard Profile: Based on analogous benzyl halides, 2-Bromo-6-chlorobenzyl bromide should be treated as a corrosive and lachrymatory substance.[16][17][18] It is expected to cause severe skin burns and eye damage.[18] Inhalation may cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[16]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat.[19]
-
Respiratory Protection: Use only in a well-ventilated chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[17]
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety practices.[16]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[19]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[16]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[18]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[17]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Call a physician immediately.[18]
Conclusion
2-Bromo-6-chlorobenzyl bromide is a potent and versatile chemical intermediate for advanced organic synthesis. Its trifunctional nature provides a strategic advantage for constructing complex molecules through a combination of nucleophilic substitution and cross-coupling reactions. While its direct applications are still emerging, the proven utility of structurally similar compounds in drug discovery underscores its significant potential. This guide provides the foundational knowledge—from synthesis and reactivity to safety and handling—required for researchers to effectively and safely leverage this powerful building block in their synthetic endeavors.
References
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